2-Quinolinecarboxamide, N-(4-methylphenyl)-
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Overview
Description
2-Quinolinecarboxamide, N-(4-methylphenyl)- is a chemical compound known for its significant role in medicinal chemistry. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-(4-methylphenyl)- typically involves the reaction of quinoline derivatives with appropriate amines. One common method includes the use of aniline derivatives in the presence of catalysts and solvents to facilitate the reaction . The reaction conditions often require controlled temperatures and pH levels to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxamide, N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Scientific Research Applications
2-Quinolinecarboxamide, N-(4-methylphenyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxamide, N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Quinolinecarboxamide, N-(4-methylphenyl)- include:
- N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide
- 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
Uniqueness
What sets 2-Quinolinecarboxamide, N-(4-methylphenyl)- apart from similar compounds is its unique structural features and specific biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(4-methylphenyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-6-9-14(10-7-12)18-17(20)16-11-8-13-4-2-3-5-15(13)19-16/h2-11H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAMDSHHLSPFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358134 |
Source
|
Record name | 2-Quinolinecarboxamide, N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110490-58-9 |
Source
|
Record name | 2-Quinolinecarboxamide, N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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